
5-Ethyl-4-propylisoxazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-propylisoxazol-3-ol is a five-membered heterocyclic compound containing an isoxazole ring. Isoxazoles are commonly found in various commercially available drugs and have significant importance in drug discovery . This compound’s structure consists of an isoxazole ring with an ethyl group at position 5 and a propyl group at position 4.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes lead to the formation of isoxazoles. Here are a few methods relevant to 5-Ethyl-4-propylisoxazol-3-ol:
-
Cycloisomerization of α,β-acetylenic oximes
- AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes provides substituted isoxazoles in good yields. This methodology allows for selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles .
-
Oxidation of Propargylamines
-
Copper-Catalyzed Cycloadditions
- Copper(I) acetylides react with nitrile oxides to provide 3,4-disubstituted isoxazoles. The process exhibits wide scope and reliability .
Industrial Production:
Information on industrial-scale production methods for this specific compound is limited. research continues to explore eco-friendly synthetic strategies .
Analyse Chemischer Reaktionen
5-Ethyl-4-propylisoxazol-3-ol can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the isoxazole ring.
Substitution: Substituents can be introduced at positions 3 and 5. Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Investigate its potential as a drug candidate.
Chemical Biology: Study its interactions with biological targets.
Industry: Explore its use in materials science or agrochemicals.
Wirkmechanismus
The exact mechanism by which 5-Ethyl-4-propylisoxazol-3-ol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed information on similar compounds is scarce, researchers may compare this compound with other isoxazoles to highlight its uniqueness.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
5-ethyl-4-propyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2/c1-3-5-6-7(4-2)11-9-8(6)10/h3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
DJKJKPQMEROKKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(ONC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


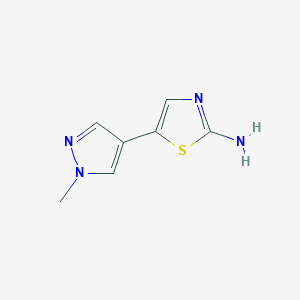
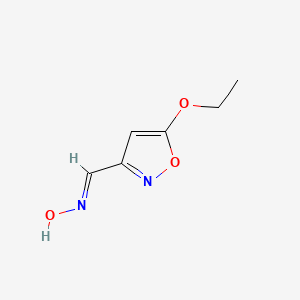
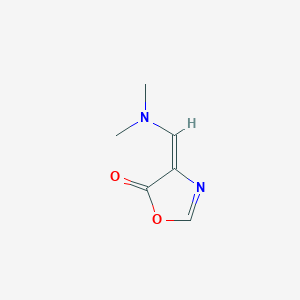
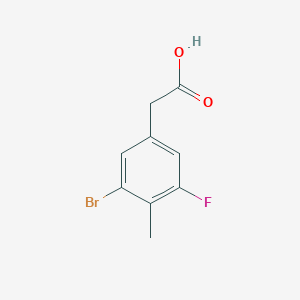
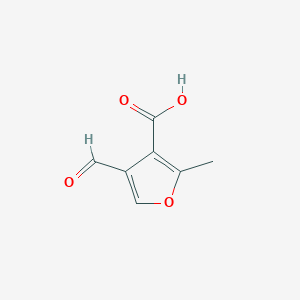

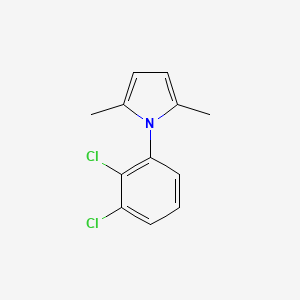
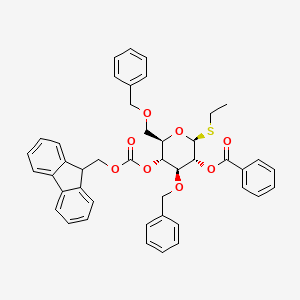
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
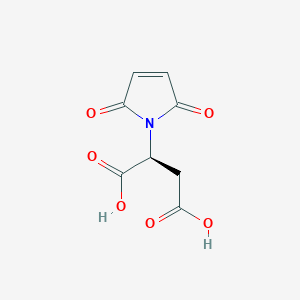
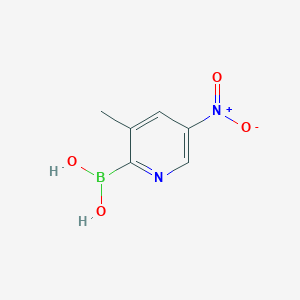
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
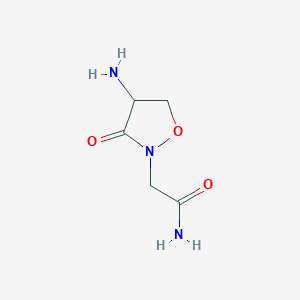
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
